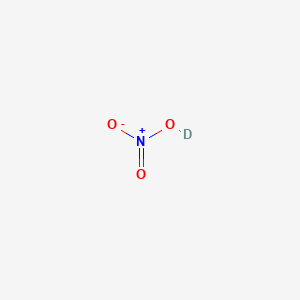

Deuterio nitrate

Overview

Description

Deuterio nitrate is a chemical compound that contains deuterium, a stable isotope of hydrogen, and nitrate, a polyatomic ion composed of nitrogen and oxygen. . This compound is used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

Deuterio nitrate, like other organic nitrates, primarily targets vascular smooth muscles . The compound’s action on these muscles leads to their relaxation, which in turn results in the dilation of coronary vessels. This dilation improves the oxygen supply to the myocardium, which is the muscle tissue of the heart .

Mode of Action

The mode of action of this compound involves its interaction with its targets and the resulting changes. The compound stimulates soluble guanylate cyclase by nitric oxide derived from the organic nitrate ester molecule through metabolization catalyzed by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases . The cyclic GMP produced by the guanylate cyclase acts via cGMP-dependent protein kinase . Ultimately, through various processes, the protein kinase lowers intracellular calcium; an increased uptake to and a decreased release from intracellular stores seem to be particularly important .

Biochemical Pathways

The biochemical pathways affected by this compound include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways are part of the complex interplay of the nitrogen cycle, where nitrogen is found in various oxidation states ranging from +5 in nitrate to -3 in ammonia .

Pharmacokinetics

Studies on similar compounds suggest that the rate-limiting step in the pharmacokinetics of organic nitrates can be chemotype-dependent .

Result of Action

The result of the action of this compound is primarily the relaxation of vascular smooth muscles and the dilation of coronary vessels . This leads to an improved oxygen supply to the myocardium and a reduction in myocardial oxygen consumption . Inhibition of platelet aggregation is another effect that is probably of therapeutic value .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitrates and organic nitrogen compounds from fertilizer and manure applied in agriculture can enter groundwater through leaching and reach surface water through runoff from agricultural fields . This can potentially affect the concentration and availability of this compound in the environment .

Biochemical Analysis

Biochemical Properties

It is known that nitrate, the parent compound of deuterio nitrate, plays a crucial role in various biochemical reactions . Nitrate can be reduced to nitrite by enzymes such as nitrate reductase . The presence of deuterium might influence these enzymatic reactions, potentially altering the rate or efficiency of the process .

Cellular Effects

The cellular effects of this compound are largely unexplored. Nitrate and its reduced form, nitrite, have been shown to influence various cellular processes . For instance, nitrate can serve as a nitrogen source for growth, affecting cell function and metabolism

Molecular Mechanism

Nitrate is known to interact with various biomolecules, including enzymes and proteins . The presence of deuterium could potentially alter these interactions, influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

Nitrate is known to exhibit temporal changes in its effects, such as changes in its stability and degradation

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Nitrate has been shown to have dosage-dependent effects in various animal models

Metabolic Pathways

Nitrate is involved in several metabolic pathways, including the nitrogen cycle

Transport and Distribution

Nitrate is known to be transported and distributed within cells via various transporters

Subcellular Localization

Nitrate and its metabolites are known to be localized in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio nitrate can be synthesized through the reaction of deuterium oxide (heavy water) with nitric acid. The reaction typically occurs under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The general reaction is as follows:

D2O+HNO3→DNO3+H2O

Industrial Production Methods

Industrial production of this compound involves the electrolysis of heavy water to produce deuterium gas, which is then reacted with nitrogen dioxide to form this compound. This method ensures a high yield of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Deuterio nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce deuterium oxide and nitrogen dioxide.

Reduction: It can be reduced to form deuterium gas and nitrogen monoxide.

Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include deuterium oxide, nitrogen dioxide, deuterium gas, and nitrogen monoxide.

Scientific Research Applications

Deuterio nitrate has a wide range of scientific research applications, including:

Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: this compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Comparison with Similar Compounds

Similar Compounds

Deuterium oxide (heavy water): Similar to deuterio nitrate, deuterium oxide contains deuterium and is used in various scientific and industrial applications.

Deuterated organic compounds: These compounds contain deuterium in place of hydrogen and are used in research and drug development.

Uniqueness

This compound is unique due to its combination of deuterium and nitrate, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an oxidizing and reducing agent makes it versatile in various scientific research fields.

Properties

IUPAC Name |

deuterio nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929164 | |

| Record name | (~2~H)Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13587-52-5 | |

| Record name | Nitric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H)Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)

![3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B76622.png)